

Comparative Analysis of Substituted Benzaldehydes for Research and Development

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)benzaldehyde

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A detailed guide to the characterization of 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde, serving as alternatives to **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

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Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive searches for experimental characterization data for **2-(4-Benzylpiperazin-1-yl)benzaldehyde** did not yield publicly available ^1H NMR, ^{13}C NMR, mass spectrometry, or melting point data. Therefore, this guide provides a comparative analysis of two structurally related and well-characterized alternatives: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde. These compounds share key structural motifs relevant to medicinal chemistry and materials science, offering valuable insights for researchers in these fields.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of heterocyclic moieties, such as piperazine and piperidine, can significantly influence the physicochemical and pharmacological properties of the resulting molecules. This guide presents a detailed

comparison of the characterization data for two such compounds: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

Property	4-(4-methylpiperazin-1-yl)benzaldehyde	4-(piperidin-1-yl)benzaldehyde
CAS Number	27913-99-1[1]	10338-57-5[2][3]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O[1]	C ₁₂ H ₁₅ NO[2][3]
Molecular Weight	204.27 g/mol [1]	189.25 g/mol [2][3]
Appearance	Oily	Yellow crystals[2]
Melting Point	Not available	61-64 °C[2][3]
Boiling Point	Not available	344.3±25.0 °C (Predicted)[2]
Density	Not available	1.091±0.06 g/cm ³ (Predicted) [2]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for the two compounds are summarized below.

Table 1: ¹H NMR Data (DMSO-d₆, 300 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.71	s	1H	CHO
7.70	d, J = 8.9 Hz	2H	Ar-H
7.03	d, J = 8.8 Hz	2H	Ar-H
3.36	t, J = 5.1 Hz	4H	Piperazine-H
2.41	t, J = 5.1 Hz	4H	Piperazine-H
2.21	s	3H	N-CH ₃

Table 2: ¹³C NMR Data (DMSO-d₆, 75 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

Chemical Shift (δ) ppm	Assignment
190.67	CHO
155.19	Ar-C
131.92	Ar-C
126.69	Ar-C
113.73	Ar-C
54.70	Piperazine-C
46.77	Piperazine-C
46.15	N-CH ₃

Note: Specific NMR data for 4-(piperidin-1-yl)benzaldehyde was not available in a tabulated format in the search results. However, spectra are available for review from various suppliers.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note: Experimental mass spectra for 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde were not found in the search results. Predicted fragmentation patterns can be inferred from the structures and comparison with similar molecules.

Experimental Protocols

The following are representative synthetic protocols for the preparation of the compared compounds.

Synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde

A common method for the synthesis of this compound is the nucleophilic aromatic substitution of a halo-benzaldehyde with 1-methylpiperazine.

Reaction: 4-Fluorobenzaldehyde + 1-Methylpiperazine → 4-(4-methylpiperazin-1-yl)benzaldehyde

Procedure:

- To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (1.5 eq).
- Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the final product as an oil.

Synthesis of 4-(piperidin-1-yl)benzaldehyde

The synthesis of 4-(piperidin-1-yl)benzaldehyde follows a similar nucleophilic aromatic substitution pathway.

Reaction: 4-Fluorobenzaldehyde + Piperidine → 4-(piperidin-1-yl)benzaldehyde

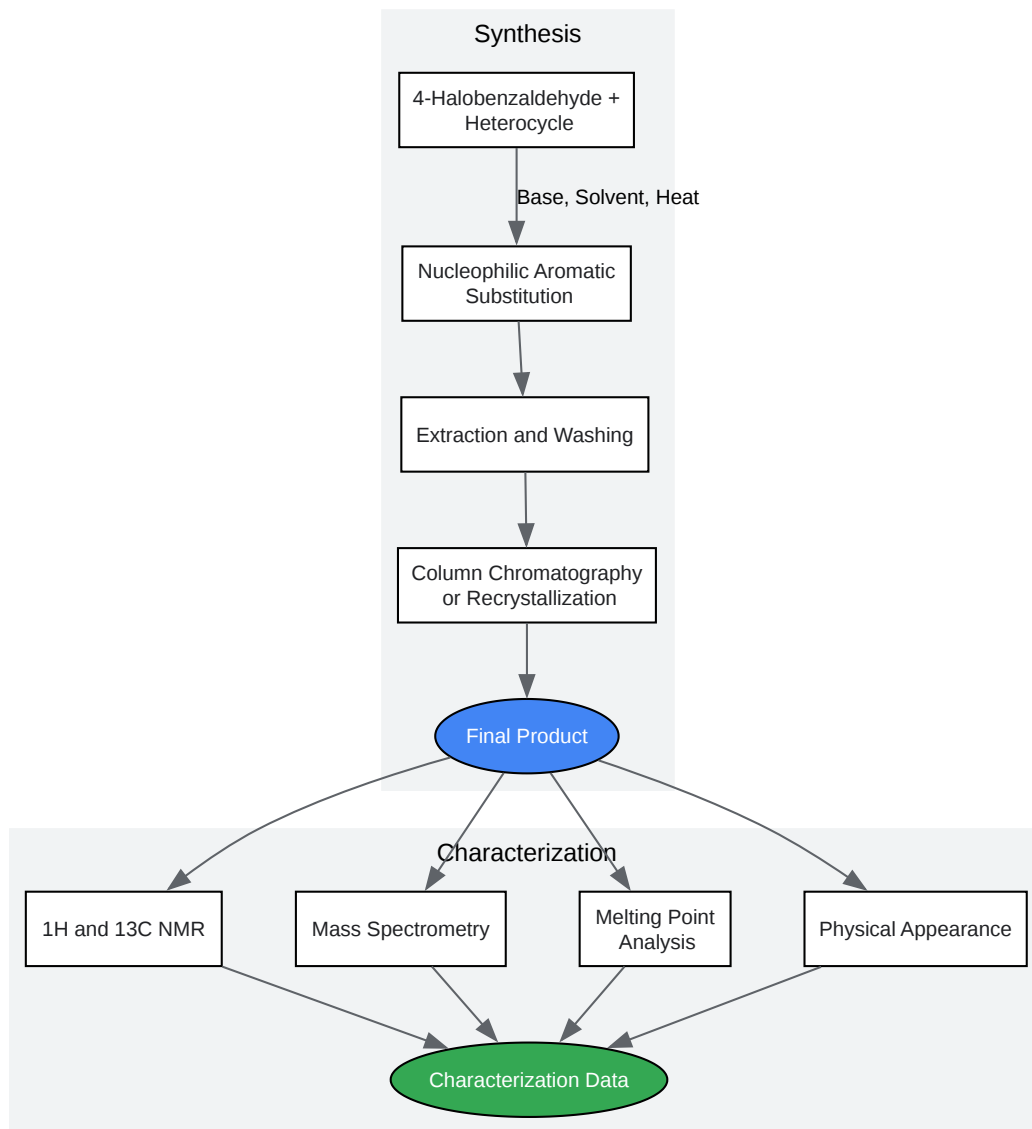
Procedure:

- A mixture of 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) is prepared in dimethylformamide (DMF).[\[2\]](#)
- A phase-transfer catalyst, such as Aliquat 336, can be added to facilitate the reaction.[\[2\]](#)
- The reaction mixture is heated to reflux (around 100 °C) for 24 hours.[\[2\]](#)
- After cooling, the mixture is poured into ice water, leading to the precipitation of the product.[\[2\]](#)
- The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like methanol to afford the pure product as yellow crystals.[\[2\]](#)

Workflow and Pathway Diagrams

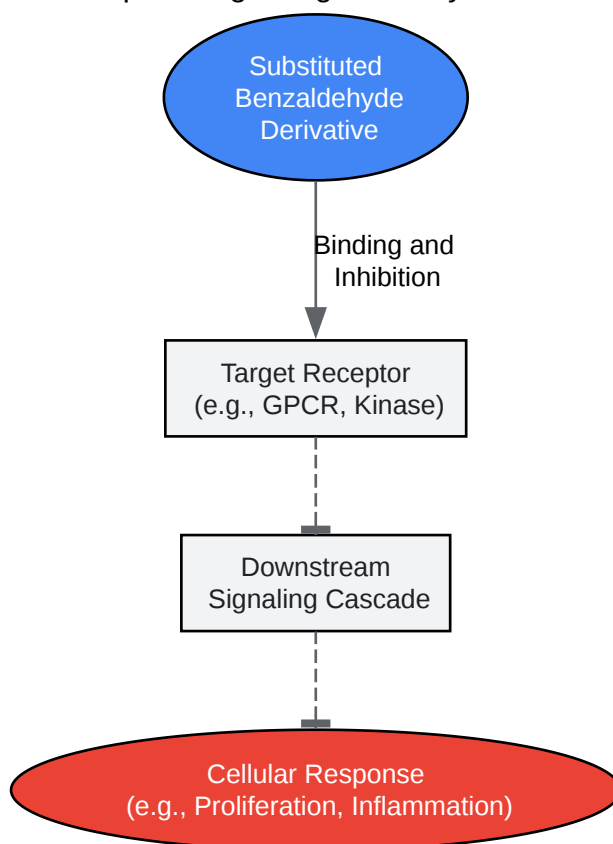
The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such molecules might be investigated.

General Synthesis and Characterization Workflow

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Caption: General workflow for the synthesis and characterization of substituted benzaldehydes.

Conceptual Signaling Pathway Inhibition



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Caption: Conceptual diagram of a substituted benzaldehyde derivative inhibiting a signaling pathway.

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